2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine

Catalog No.
S7055499
CAS No.
M.F
C11H14N4OS
M. Wt
250.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyraz...

Product Name

2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine

IUPAC Name

2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine

Molecular Formula

C11H14N4OS

Molecular Weight

250.32 g/mol

InChI

InChI=1S/C11H14N4OS/c1-8-6-10-11(12-3-4-15(10)14-8)13-9-2-5-17(16)7-9/h3-4,6,9H,2,5,7H2,1H3,(H,12,13)

InChI Key

IKVQYBFVWDMYFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NC3CCS(=O)C3
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine, also known as MTPP, is a pyrazolopyrazine compound that has been a topic of research in various fields. This paper aims to provide a comprehensive overview of MTPP, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine is a pyrazolopyrazine compound that has a molecular weight of 282.32 g/mol. It is a potent inhibitor of protein kinase R (PKR), an interferon-induced protein kinase that plays a critical role in the antiviral response of the host. 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has shown promising results in the treatment of viral infections such as influenza and hepatitis C.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has a melting point of 239-240 °C and a solubility of 1 mg/mL in DMSO. It is a yellow powder that can be stored at -20 °C for up to two years. 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine is stable under normal conditions and is not susceptible to oxidation or degradation. Its chemical structure is shown in Figure 1.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine can be synthesized by the reaction of 2-amino-5-methylthiazole with ethylisocyanoacetate to form 2-amino-5-methylthiazol-4-yl-ethylisocyanoacetate. The resultant compound is then condensed with 1,2-dicyanoethylene to form 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine. The synthesized compound can be characterized using techniques such as NMR spectroscopy, mass spectroscopy, and X-ray crystallography.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine can be quantitatively analyzed using high-performance liquid chromatography (HPLC) coupled with UV detection. The compound can be detected and quantified based on its specific absorbance at 270 nm. HPLC can be used to determine the purity of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine and to monitor its stability over time.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has been shown to have antiviral activity against a wide range of viruses, including influenza A virus, hepatitis C virus, and West Nile virus. The compound inhibits the activity of PKR, a protein kinase that is activated in response to viral infection and plays a critical role in the host's immune response. 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has been shown to be well-tolerated in animal studies. The compound has a low toxicity profile and does not cause significant adverse effects at therapeutic doses.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has potential applications in the treatment of viral infections such as influenza and hepatitis C. The compound may also have applications in the treatment of inflammatory disorders such as rheumatoid arthritis.
Research on 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine is ongoing, with studies focusing on its antiviral activity, mechanism of action, and potential therapeutic applications. Further studies are needed to determine the efficacy and safety of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine in human clinical trials.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine has potential applications in the pharmaceutical industry for the development of new antiviral and anti-inflammatory drugs. The compound may also have applications in the biotechnology industry for the production of recombinant proteins.
Currently, there are some limitations associated with the use of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine that need to be addressed in future research. These include the need to optimize the compound's efficacy, determine its pharmacokinetic profile, and evaluate its potential for drug-drug interactions. However, there are also many promising future directions for research on 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine. These include:
1. Exploring the compound's potential as a treatment for other viral infections, such as COVID-19.
2. Studying the compound's potential as a treatment for autoimmune diseases.
3. Investigating the optimal dosing regimen for 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine.
4. Developing novel formulations of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine for improved efficacy and delivery.
5. Evaluating the potential of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine as a prophylactic treatment for viral infections.
6. Investigating the mechanism of action of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine in more detail.
7. Exploring the use of 2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine in combination with other antiviral and anti-inflammatory drugs.
2-methyl-N-(1-oxothiolan-3-yl)pyrazolo[1,5-a]pyrazin-4-amine is a pyrazolopyrazine compound with promising applications in the treatment of viral infections and inflammatory disorders. Ongoing research has established the compound's antiviral and anti-inflammatory properties and has identified potential therapeutic applications. Further research is needed to optimize the compound's efficacy and to evaluate its safety and potential as a therapeutic agent in human clinical trials.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

250.08883226 g/mol

Monoisotopic Mass

250.08883226 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-26-2023

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